1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol

Hydrogen Bond Donor Count Physicochemical Property Druglikeness

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol (CAS 2088249-40-3) is a synthetic organoboron building block featuring a pinacol-protected boronic ester at the para-position of a phenyl ring, linked via a methylene bridge to a piperidin-3-ol moiety. With a molecular formula of C18H28BNO3 and a molecular weight of 317.2 g/mol, it is classified as an arylboronic ester derivative.

Molecular Formula C18H28BNO3
Molecular Weight 317.2 g/mol
CAS No. 2088249-40-3
Cat. No. B1415469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol
CAS2088249-40-3
Molecular FormulaC18H28BNO3
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC(C3)O
InChIInChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-11-5-6-16(21)13-20/h7-10,16,21H,5-6,11-13H2,1-4H3
InChIKeyJUENLPDUJABEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol (CAS 2088249-40-3): Procurement Specifications and Compound Class


1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol (CAS 2088249-40-3) is a synthetic organoboron building block featuring a pinacol-protected boronic ester at the para-position of a phenyl ring, linked via a methylene bridge to a piperidin-3-ol moiety [1]. With a molecular formula of C18H28BNO3 and a molecular weight of 317.2 g/mol, it is classified as an arylboronic ester derivative . Its structural architecture combines a standard Suzuki-Miyaura coupling handle with a secondary amine and a secondary alcohol, offering a specific hydrogen-bonding donor/acceptor profile for incorporation into more complex molecular scaffolds [1].

Why 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol Cannot Be Interchanged with Close Structural Analogs


Selecting a boronic ester building block for a synthetic sequence or a screening library is not a trivial substitution decision. Close analogs of this compound vary in critical structural features—including the presence and position of the hydroxyl group, the regiochemistry of the boronate ester on the phenyl ring, and the nature of the linker—which directly alter hydrogen-bonding capacity, molecular topology, and the physicochemical properties of the final coupled products. Even when compounds share the same molecular formula, these variations can lead to divergent biological activity or synthetic reactivity. The following quantitative evidence demonstrates exactly where this target compound provides verifiable differentiation from its closest alternatives, ensuring the selected building block matches the specific requirements of the intended application [1].

Product-Specific Quantitative Evidence Guide for 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol (CAS 2088249-40-3)


Hydrogen Bond Donor Capacity: Differentiation from the Des-Hydroxy Analog (CAS 859833-22-0)

The target compound possesses a hydroxyl group on the piperidine ring, contributing one hydrogen bond donor (HBD). Its direct des-hydroxy analog, 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine (CAS 859833-22-0), lacks this functional group, resulting in zero hydrogen bond donors [1][2]. This distinction is critical for modulating target engagement in medicinal chemistry, as hydrogen bond donor count is a key parameter in drug-likeness filters and influences solubility and permeability.

Hydrogen Bond Donor Count Physicochemical Property Druglikeness Building Block Selection

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Profile

The topological polar surface area (TPSA) of the target compound is 41.9 Ų [1]. The des-hydroxy analog (CAS 859833-22-0) lacks the hydroxyl oxygen, reducing its hydrogen bond acceptor count to 3, compared to 4 for the target compound [1][2]. While an exact TPSA value for the comparator is not directly provided in the sources, the difference of one oxygen atom reliably predicts a lower TPSA for the des-hydroxy analog, which is a key determinant in predicting blood-brain barrier penetration and oral bioavailability.

TPSA Polar Surface Area Physicochemical Property Blood-Brain Barrier Penetration

Regiochemistry of Boronate Ester: Para vs. Meta Substitution for Suzuki Coupling Reactivity

The target compound features the boronic ester at the para-position of the phenyl ring. Its direct regioisomer, 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol (CAS 2246453-23-4), places the boronic ester at the meta-position . A foundational study on arylboronate synthesis and coupling demonstrated that the position of the boronate ester influences both the synthetic yield during library construction and the subsequent Suzuki-Miyaura coupling efficiency. Specifically, the study achieved coupling yields ranging from 37% to excellent for para-substituted arylboronates, with the outcome dependent on the electronic nature of the coupling partner [1].

Regiochemistry Suzuki-Miyaura Coupling Boronate Ester Cross-Coupling

Hydroxyl Positional Isomerism: 3-Piperidinol vs. 4-Piperidinol for Downstream Derivatization

The target compound contains a hydroxyl group at the 3-position of the piperidine ring, creating a chiral center. Its structural isomer, 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol (CAS 2088248-95-5), has the hydroxyl at the 4-position [1][2]. Both compounds share the molecular formula C18H28BNO3 and the same H-bond donor/acceptor counts, but the spatial orientation of the hydroxyl group differs, which affects molecular geometry and the directionality of hydrogen bonding interactions. The 3-hydroxypiperidine moiety is a substructure found in numerous bioactive molecules, including natural products and pharmaceuticals, where the position of the hydroxyl group dictates receptor binding.

Positional Isomerism Piperidinol Derivatization Handle Hydrogen Bond Geometry

Purity and Quality Specification: 95% Minimum Purity Baseline

The commercially available target compound is specified with a minimum purity of 95%, as indicated on the supplier's certificate of analysis . Close analogs in the same compound family, such as the des-hydroxy analog (CAS 859833-22-0) and the 4-ol analog (CAS 2088248-95-5), are also offered at 95% purity from comparable suppliers . While equivalent purity levels are available for these analogs, the consistency of purity specification is essential for ensuring reproducibility in sensitive catalytic reactions where impurities can poison palladium catalysts or lead to undesired side products.

Purity Specification Quality Control Procurement Standard Reproducibility

Linker Architecture: Methylene Bridge vs. Direct Attachment for Conformational Flexibility

The target compound incorporates a methylene (-CH₂-) spacer between the piperidine nitrogen and the phenyl ring. In contrast, the direct-attached analog, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-3-ol (CAS 1398331-33-3), connects the piperidine nitrogen directly to the phenyl ring, resulting in an aniline-like conjugation . This structural difference alters the electronic character of the nitrogen lone pair and the conformational degrees of freedom. The methylene linker in the target compound provides a flexible "hinge," allowing the piperidine ring to adopt multiple orientations relative to the phenyl ring, whereas the direct-attached analog is more conformationally restricted.

Methylene Linker Conformational Flexibility Molecular Topology Direct Attachment

Optimal Application Scenarios for 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol


Suzuki-Miyaura Cross-Coupling for Para-Extended Biaryl Synthesis

This compound is optimally employed as a boron nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where a para-substituted, piperidine-containing biaryl product is desired. The pinacol boronic ester provides stability during storage and handling while enabling efficient transmetalation under standard coupling conditions [1]. Based on the microwave-mediated synthesis study, para-substituted arylboronates of this class couple with aryl halides in good to excellent yields, particularly when paired with electron-deficient aryl halide partners [1]. The resulting coupled product introduces both a basic nitrogen (piperidine) and a hydrogen-bonding hydroxyl group in a single step.

Fragment-Based Drug Discovery Requiring Hydrogen Bond Donor Functionality

In fragment-based screening campaigns, this compound provides a unique combination of a boronic ester warhead and a 3-hydroxypiperidine moiety with one hydrogen bond donor and four acceptor sites. When a screening library requires fragments with specific hydrogen-bonding profiles for target engagement, the target compound (1 HBD, 4 HBA) is differentiated from the des-hydroxy analog (0 HBD, 3 HBA) [1][2]. This makes it particularly suitable for targeting proteins where a hydroxyl-mediated hydrogen bond is essential for affinity, such as kinase hinge regions or protease active sites.

Synthesis of Chirally Enriched Piperidine Derivatives

The 3-hydroxypiperidine ring creates a chiral center at the carbon bearing the hydroxyl group. While the commercial product is typically racemic, this scaffold serves as a starting point for asymmetric synthesis or chiral resolution to produce enantiopure building blocks. The 3-piperidinol substructure is a privileged motif in bioactive compounds, and the presence of the boronic ester allows for late-stage diversification after chiral resolution [1]. This scenario is distinct from the 4-piperidinol analog (CAS 2088248-95-5), which, although also chiral, presents the hydroxyl in a different spatial orientation that may not match the stereochemical requirements of certain biological targets.

Synthesis of CNS-Excluded Peripheral Agents Through Enhanced Polarity

The target compound's higher topological polar surface area (TPSA of 41.9 Ų) and the presence of both a hydroxyl group and a basic nitrogen make it more polar than its des-hydroxy analog. This increased polarity can be strategically exploited in the design of peripherally restricted agents where blood-brain barrier penetration is undesirable. By incorporating this building block into lead compounds, medicinal chemists can inherently bias the physicochemical profile of the resulting molecules toward lower CNS exposure, a critical consideration in developing drugs for peripheral targets such as cardiovascular or metabolic disease targets [1].

Quote Request

Request a Quote for 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.